

Spectroscopic Profile of Vat Red 10: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vat Red 10*

Cat. No.: *B1668950*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **Vat Red 10** (C.I. 67000; CAS 2379-79-5), a synthetic anthraquinone dye. While specific, publicly available, high-resolution spectra for **Vat Red 10** are limited, this document compiles and extrapolates key spectroscopic data based on the known characteristics of anthraquinone dyes and related compounds. The information herein is intended to support research, development, and quality control activities involving this compound.

Introduction to Vat Red 10

Vat Red 10, a member of the anthraquinone class of dyes, is known for its vibrant red hue and is utilized in various industrial applications, including textile dyeing.^{[1][2]} Its pigment form is designated as Pigment Red 196.^{[1][2]} The core chemical structure is based on anthraquinone, a tricyclic aromatic ketone, which forms the basis for its chromophoric properties.^[1] The molecular formula for **Vat Red 10** is $C_{29}H_{14}N_2O_5$.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For anthraquinone dyes like **Vat Red 10**, the absorption of ultraviolet and visible light is primarily due to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the conjugated system of the anthraquinone core.

Expected Spectroscopic Data:

Based on the general spectroscopic properties of red anthraquinone dyes, the UV-Vis spectrum of **Vat Red 10** in a suitable organic solvent is expected to exhibit characteristic absorption bands.

Wavelength Region (nm)	Expected Absorption	Transition Type
~250-300	Strong	$\pi \rightarrow \pi$
~320-380	Moderate	$\pi \rightarrow \pi$
~450-550	Strong (λ_{max})	$n \rightarrow \pi^*$ and charge-transfer

Note: The exact position and intensity of these bands can be influenced by the solvent used and the specific substitution pattern on the anthraquinone structure.

Experimental Protocol for UV-Vis Spectroscopy

The following outlines a general procedure for obtaining a UV-Vis spectrum of a vat dye like **Vat Red 10**.

Instrumentation:

- A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

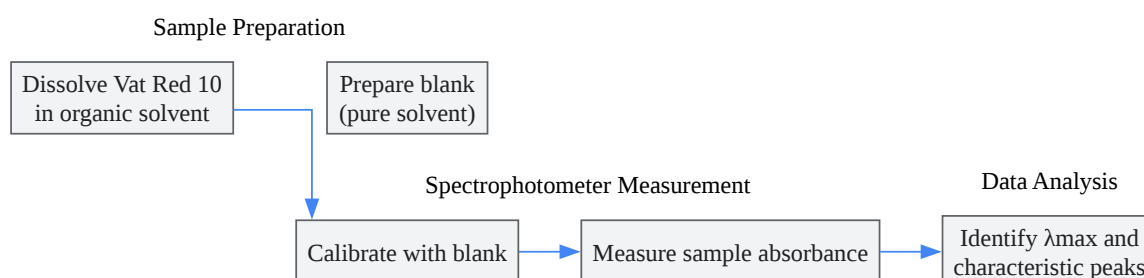
Sample Preparation:

- Solvent Selection:** Due to the low aqueous solubility of **Vat Red 10**, a suitable organic solvent such as ethanol, methanol, or dimethylformamide (DMF) should be used.
- Solution Preparation:** Prepare a dilute stock solution of **Vat Red 10** in the chosen solvent. The concentration should be adjusted to yield an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0 AU).
- Blank Preparation:** Use the pure solvent as a blank to zero the spectrophotometer.

Measurement Procedure:

- Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.
- Set the desired wavelength range for the scan (e.g., 200-800 nm).
- Fill a clean quartz cuvette with the blank solvent and place it in the reference beam path. Fill another quartz cuvette with the sample solution and place it in the sample beam path.
- Perform a baseline correction with the blank solvent.
- Acquire the absorbance spectrum of the sample.
- Identify the wavelength of maximum absorbance (λ_{max}) and any other significant peaks.

Workflow for UV-Vis Spectroscopy:



[Click to download full resolution via product page](#)

UV-Vis Spectroscopy Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectroscopic Data:

The IR spectrum of **Vat Red 10** is expected to show characteristic absorption bands corresponding to the functional groups of its anthraquinone structure.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400 - 3200	N-H	Stretching
3100 - 3000	Aromatic C-H	Stretching
1680 - 1650	C=O (quinone)	Stretching
1620 - 1580	C=C (aromatic)	Stretching
1580 - 1500	N-H	Bending
1300 - 1000	C-N, C-O	Stretching

Experimental Protocol for IR Spectroscopy

For a solid sample like **Vat Red 10** (or Pigment Red 196), the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method are common for obtaining an IR spectrum.

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer. An ATR accessory is often convenient.

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the powdered **Vat Red 10** sample directly onto the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

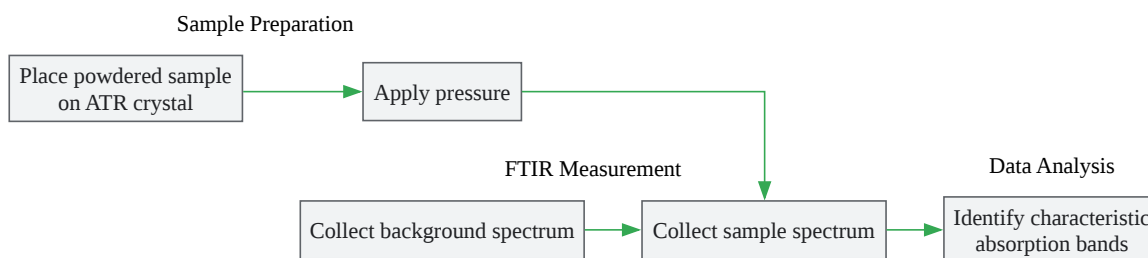
- Thoroughly grind a small amount of the **Vat Red 10** sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Measurement Procedure:

- Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of the FTIR spectrometer.
- Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Collect the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
- Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Workflow for FTIR Spectroscopy (ATR Method):



[Click to download full resolution via product page](#)

FTIR Spectroscopy Workflow

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational understanding of the characteristics of **Vat Red 10**. While experimentally obtained spectra for

this specific compound are not readily available in public databases, the provided information, based on the well-established principles of UV-Vis and IR spectroscopy for anthraquinone dyes, serves as a valuable resource for researchers and professionals. For critical applications, it is recommended to obtain experimental spectra on a reference sample of **Vat Red 10**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Vat Red 10: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668950#spectroscopic-data-for-vat-red-10-uv-vis-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com